Phosphoryl fluoride

Descripción general

Descripción

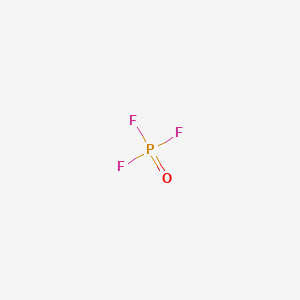

Phosphoryl fluoride (POF₃) is an inorganic compound with the chemical formula F₃OP and a molecular weight of 103.97 g/mol . It exists as a colorless gas at room temperature, with a density of 4.562 g/L, a melting point of -39.1°C, and a boiling point of -39.7°C . POF₃ is highly reactive with water, undergoing hydrolysis to produce hydrogen fluoride (HF) and phosphoric acid derivatives, which pose significant safety hazards such as burns and respiratory irritation . Its trigonal pyramidal molecular geometry, characterized by a central phosphorus atom bonded to three fluorine atoms and one oxygen atom, underpins its chemical reactivity and applications in synthetic chemistry and industrial processes .

Métodos De Preparación

Traditional Synthesis via Partial Hydrolysis of Phosphorus Pentafluoride

The most widely documented method for POF₃ synthesis involves the controlled partial hydrolysis of phosphorus pentafluoride (PF₅). This reaction leverages the electrophilic nature of PF₅, which undergoes selective substitution with water to yield POF₃ and hydrogen fluoride (HF) :

5 + \text{H}2\text{O} \rightarrow \text{POF}_3 + 2\text{HF}

Reaction Conditions and Stoichiometric Control

Successful synthesis requires stringent control of water ingress to prevent over-hydrolysis, which leads to difluorophosphoric acid (HPO₂F₂) and phosphoric acid (H₃PO₄) . Key parameters include:

-

Temperature : Maintained between −20°C and 0°C to suppress side reactions.

-

Moisture exclusion : Anhydrous conditions using desiccants like molecular sieves.

-

Gradual water addition : Achieved via syringe pumps or controlled gas-phase mixing.

Industrial setups often employ nickel or Monel alloy reactors to withstand HF corrosion .

Purification and Byproduct Management

POF₃ is isolated via fractional distillation under reduced pressure (boiling point: −39.7°C). HF byproducts are trapped using calcium fluoride beds, yielding POF₃ with >98% purity . Challenges include:

-

HF volatilization : Mitigated by cryogenic condensation.

-

Residual PF₅ : Removed through selective adsorption on activated alumina.

Catalytic Phosphorus(V) Fluoride Exchange (PFEx)

Recent advancements in phosphorus chemistry have introduced PFEx as a catalytic, click-like reaction for POF₃ synthesis . This method employs Lewis base catalysts to accelerate fluoride displacement, enhancing efficiency and selectivity.

Mechanism and Catalyst Selection

PFEx operates via nucleophilic substitution at the phosphorus center, where water displaces fluoride in PF₅. The reaction is catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which stabilizes the transition state :

5 + \text{H}2\text{O} \xrightarrow{\text{TBD}} \text{POF}_3 + 2\text{HF}

Advantages over traditional methods :

-

Faster kinetics : Reaction completion within minutes at 25°C.

-

Reduced side products : TBD suppresses over-hydrolysis through steric hindrance.

-

Scalability : Compatible with continuous-flow reactors.

Optimization and Substrate Scope

PFEx tolerates diverse phosphorus precursors, including phosphoryl chloride (POCl₃), but PF₅ remains optimal for POF₃ synthesis. Key findings include :

-

Catalyst loading : 5 mol% TBD achieves 95% conversion.

-

Solvent effects : Reactions in tetrahydrofuran (THF) outperform those in dichloromethane.

-

Temperature sensitivity : Yields drop above 40°C due to catalyst decomposition.

Comparative Analysis of Preparation Methods

Análisis De Reacciones Químicas

Hydrolysis Reactions

Phosphoryl fluoride undergoes rapid hydrolysis in aqueous environments, producing fluorophosphoric acids and hydrofluoric acid (HF). Key steps include:

Primary Hydrolysis:

Difluorophosphoric acid (HPO₂F₂) forms as the initial product .

Secondary Hydrolysis:

Monofluorophosphoric acid (H₂PO₃F) is generated, with further hydrolysis yielding phosphoric acid (H₃PO₄) .

Catalytic Effects of Fluoride Ions:

-

Acceleration: Fluoride ions (F⁻) enhance hydrolysis rates of aryl phosphates via intermediate phosphorofluoridate formation .

-

Inhibition: In autocatalyzed reactions (e.g., dimethyl phosphorofluoridate hydrolysis), F⁻ suppresses acidic catalysis by neutralizing protons .

Substitution Reactions

POF₃ participates in nucleophilic substitution, often outperforming chloride analogues in reactivity and selectivity.

With Amines:

-

Reaction with dimethylamine yields dimethylaminophosphoryldifluoride:

Residual dimethylammonium bifluoride () forms as a byproduct .

With Aryl Silyl Ethers:

-

Catalyst-accelerated Phosphorus Fluoride Exchange (PFEx) with silyl ethers produces P(V)–O-linked products (e.g., 12m–12u ) in ≤1 hour at room temperature, achieving 81–89% yields .

Catalytic Exchange Reactions (PFEx)

PFEx enables efficient synthesis of phosphorus-containing compounds under mild conditions:

| Substrate | Catalyst | Time | Yield | Product |

|---|---|---|---|---|

| Phosphoramidic difluoride (9b ) | DBU (20 mol%) | 1 hour | 81% | 12m |

| Cyclic phosphoramidofluoridate (10c ) | BTMG + HMDS | 2 hours | 89% | Phosphoramidate (15a ) |

| Phosphoramidofluoridate (12a ) | TBD or phosphazene bases | <2 hours | >95% | 16a |

Key Findings:

-

PFEx exhibits superior reactivity over P–Cl analogues, avoiding degradation pathways seen in chloride systems .

-

Cyclic substrates hydrolyze up to 1 million times faster than acyclic counterparts .

Biochemical Interactions

POF₃ derivatives participate in enzymatic fluorination pathways:

-

Fluorinase Enzymes: Catalyze nucleophilic fluorination via Sₙ2 mechanisms, producing fluorometabolites like 5′-fluoro-5′-deoxyadenosine (2 ) and 5-fluoro-2,3,4-trihydroxypentanoic acid (41 ) .

-

Toxicity Considerations: Protonated HF (from POF₃ hydrolysis) causes lung damage and cellular toxicity due to fluoride’s high electronegativity and reactivity .

Comparative Reactivity of Phosphorus Fluorides

| Compound | Formula | Reactivity Profile |

|---|---|---|

| Phosphorus Trifluoride | PF₃ | Stable under standard conditions |

| Phosphorus Pentafluoride | PF₅ | Highly reactive in fluorination reactions |

| This compound | POF₃ | Rapid hydrolysis, PFEx compatibility |

| Difluorophosphoric Acid | HPO₂F₂ | Acidic intermediate, further hydrolysis |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Enzyme Studies

Phosphoryl fluoride serves as a crucial tool in the study of phosphoryl transfer enzymes, which are essential for various biological processes. These enzymes facilitate the transfer of phosphate groups, which is fundamental in cellular signaling and metabolism.

- Mechanistic Insights : POF₃ can mimic the phosphoryl group during enzyme catalysis, allowing researchers to trap enzymes in specific conformations. This is particularly useful in structural biology techniques such as X-ray crystallography and NMR spectroscopy .

- Stabilization of Enzyme Complexes : By forming stable complexes with metal fluorides, this compound helps reduce protein flexibility, facilitating the study of catalytically relevant states . This stability is crucial for obtaining high-resolution structural data.

Optical Sensing

Recent studies have explored the use of this compound in optical sensing applications. For instance, a novel autoinductive cascade employing benzoyl fluoride as a latent source of fluoride has been developed for signal amplification in optical sensors . This demonstrates the potential of POF₃ in enhancing detection methods.

Pest Control

This compound has been investigated as a fumigant for pest control, particularly in the agricultural sector. Its effectiveness against various pests has been documented, making it a candidate for replacing traditional fumigants like methyl bromide.

- Case Study : In field trials, this compound was used to eradicate oak wilt fungus from red oak logs. The results indicated successful elimination of the pathogen after a 72-hour fumigation period under tarps, supporting its use as an eco-friendly alternative for wood treatment .

Toxic Gas Emissions

In fire tests involving certain materials, this compound was measured among other toxic gases released during combustion. Understanding its release patterns is crucial for safety protocols and environmental monitoring .

Health and Safety Considerations

While this compound has beneficial applications, it is also associated with potential health risks due to its toxicity. It is essential to handle this compound with care, adhering to safety guidelines to mitigate exposure risks during industrial and laboratory use.

Data Summary

Mecanismo De Acción

The mechanism of action of phosphoryl fluoride involves its ability to form stable complexes with metal ions, which mimic the transition states of phosphoryl transfer reactions. These complexes stabilize the active conformation of enzymes and allow for detailed structural and functional studies . The phosphoryl group (PO₃) is the dynamic structural unit in these reactions, and its transfer from a donor to an acceptor atom is central to many enzymatic processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Phosphoryl Halides: POCl₃, POBr₃, and Mixed Halides

Phosphoryl Trichloride (POCl₃):

- Structure and Properties: POCl₃ features a phosphorus center bonded to three chlorine atoms and one oxygen atom. It is a liquid at room temperature (boiling point: 105.8°C) with higher thermal stability compared to POF₃ .

- Reactivity: Like POF₃, POCl₃ reacts vigorously with water, releasing HCl. However, its slower hydrolysis rate makes it a preferred reagent in organic synthesis for phosphorylation reactions .

- Applications: Widely used as a chlorinating agent and intermediate in pesticide and flame-retardant production .

Phosphoryl Bromide Fluoride (POF₂Br):

- Structure and Properties: This mixed halide (POF₂Br) has a boiling point of 32°C and a vapor pressure of 0.77 atm at 298 K . Limited commercial availability restricts its applications, but its reactivity is analogous to other phosphoryl halides .

Comparative Data Table:

Phosphorus Pentafluoride (PF₅)

- Structure and Properties: PF₅ adopts a trigonal bipyramidal geometry, distinguishing it from the trigonal pyramidal POF₃. It is a gas (boiling point: -84.6°C) with greater thermal stability .

- Reactivity: Less reactive toward water than POF₃ but still hydrolyzes to form HF and phosphoric acid.

- Applications: Utilized as a fluorinating agent in organic synthesis and semiconductor manufacturing .

Sulfur-Based Analogues: Sulfuryl Fluoride (SO₂F₂)

- Structure and Properties: SO₂F₂ has a tetrahedral geometry with sulfur as the central atom. It is a gas (boiling point: -55.2°C) and exhibits remarkable hydrolytic stability compared to POF₃, resisting decomposition up to 150°C .

- Applications: Primarily employed as a fumigant and insecticide due to its stability and low reactivity with organic materials .

Mechanistic and Enzymatic Comparisons

Role in Phosphoryl Transfer Reactions

Metal fluoride complexes (e.g., AlF₃, BeF₃⁻, MgF₃⁻) mimic phosphoryl transition states in enzymatic reactions. For example:

- MgF₃⁻ mimics the trigonal planar PO₃⁻ transition state in β-phosphoglucomutase, providing insights into enzyme inhibition mechanisms .

- POF₃ Derivatives: Phosphorofluoridates (RO-PO₃F), synthesized via reactions with sulfuryl chloride fluoride (ClSO₂F), serve as stable analogs of phosphorylated biomolecules, enabling studies on nucleic acid metabolism .

Toxicity and Environmental Impact

- POF₃: Releases toxic HF upon hydrolysis, posing risks in industrial settings .

- POCl₃ and PF₅: Generate HCl and HF, respectively, contributing to acid rain and respiratory hazards .

- SO₂F₂: Despite its stability, prolonged exposure causes neurotoxicity, highlighting the dual utility and risks of fluorine-containing compounds .

Actividad Biológica

Phosphoryl fluoride (POF₃) is a compound of significant interest due to its biological activity and potential applications in various fields, including biochemistry and toxicology. This article presents a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound is a phosphorus-containing compound where a phosphorus atom is bonded to three fluorine atoms. Its structure allows it to participate in various biochemical reactions, particularly those involving phosphoryl transfer. The compound acts as an analog for studies on phosphoryl transfer mechanisms, which are crucial in biological systems.

- Enzymatic Inhibition : this compound has been shown to inhibit several enzymes by mimicking the transition state of phosphoryl transfer reactions. This inhibition can lead to disruptions in cellular processes such as energy metabolism and signal transduction .

- Toxicity Mechanisms : The toxicity of this compound is primarily attributed to its ability to induce oxidative stress and disrupt ion homeostasis. It inhibits enzymes like Na⁺/K⁺-ATPase, which is essential for maintaining cellular ion gradients. This inhibition can lead to cellular dysfunction and death .

1. Cellular Impact

This compound exposure has been linked to various cellular effects:

- Oxidative Stress : Increased reactive oxygen species (ROS) production has been documented, leading to oxidative damage in cellular components.

- Neurotoxicity : Studies indicate that this compound can affect neuronal cells, resulting in altered neurotransmitter release and potential neurodegenerative effects .

2. Animal Studies

Research involving animal models has provided insights into the systemic effects of this compound:

- Acute Toxicity : In rodent studies, acute exposure resulted in significant behavioral changes and physiological abnormalities, including respiratory distress and altered heart rate.

- Chronic Exposure : Long-term exposure studies have shown potential impacts on reproductive health and developmental processes in offspring .

Case Study 1: Fluoride Toxicity in Firefighters

Following a hydrogen fluoride spill incident, firefighters exhibited acute symptoms related to fluoride exposure. This case highlighted the need for understanding the biological activity of fluoride compounds, including this compound, in emergency response scenarios .

Case Study 2: Eukaryotic Resistance Mechanisms

Research on eukaryotic organisms has revealed that certain genetic modifications can enhance resistance to fluoride toxicity. For instance, deletion of specific FEX genes in yeast resulted in increased sensitivity to fluoride, demonstrating the role of genetic factors in modulating biological responses to this compound .

Data Tables

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing phosphoryl fluoride in laboratory settings?

this compound (POF₃) is typically synthesized via controlled fluorination reactions. Common methods include:

- Direct fluorination of phosphorus oxychloride (POCl₃): Reacting POCl₃ with anhydrous hydrogen fluoride (HF) under inert conditions, with precise stoichiometric control to avoid side reactions (e.g., formation of PF₅). Temperature and pressure must be optimized to ensure purity .

- Gas-phase reactions: Utilizing phosphorus trifluoride (PF₃) and oxygen under controlled thermal conditions (e.g., 200–300°C). Product purity is validated via FTIR or NMR spectroscopy .

Key considerations: Ensure rigorous exclusion of moisture to prevent hydrolysis, and use corrosion-resistant reactors (e.g., nickel or Monel alloys) due to HF's reactivity .

Q. How can researchers ensure accurate characterization of this compound's physical and chemical properties?

Critical properties (e.g., density: 4.562 g/L, melting point: -39.1°C) require precise measurement tools:

- Gas chromatography-mass spectrometry (GC-MS): For purity assessment and detection of volatile impurities like HF or PF₃ .

- Vapor pressure measurements: Using calibrated manometers in temperature-controlled environments to account for POF₃’s low boiling point (-39.7°C) .

- Hydrolysis stability tests: Monitor pH changes in aqueous solutions to quantify hydrolysis rates (POF₃ → H₃PO₄ + HF) .

Reporting standards: Follow analytical guidelines from proficiency testing protocols, including sample homogeneity checks and interlaboratory validation .

Q. What safety protocols are critical when handling this compound in experimental setups?

- Containment: Use fume hoods with HF-resistant materials and real-time gas sensors for detecting POF₃/HF leaks .

- Personal protective equipment (PPE): Acid-resistant gloves, face shields, and calcium gluconate gel kits for HF exposure emergencies .

- Waste disposal: Neutralize POF₃ residues with alkaline solutions (e.g., Ca(OH)₂) to convert toxic fluorides into insoluble CaF₂ .

Documentation: Include detailed hazard mitigation strategies in experimental protocols, referencing OSHA/NIOSH guidelines .

Q. Which analytical techniques are most effective for detecting this compound in environmental or biological samples?

- Ion chromatography (IC): Quantifies fluoride ions post-hydrolysis, with detection limits <1 ppm. Calibrate using certified fluoride standards .

- Fourier-transform infrared spectroscopy (FTIR): Identifies POF₃-specific absorption bands (e.g., P=O stretch at 1280–1300 cm⁻¹) in gas-phase samples .

- Gas chromatography with pulsed discharge detection (GC-PDD): Effective for trace-level POF₃ in air samples; validate with spiked recovery experiments .

Data reporting: Adhere to ISO/IEC 17025 standards for analytical reproducibility, including blank controls and replicate analyses .

Advanced Research Questions

Q. How can mechanistic studies elucidate the thermal decomposition pathways of this compound under varying conditions?

- Thermogravimetric analysis (TGA) coupled with mass spectrometry: Track mass loss and evolved gases (e.g., PF₃, HF) at temperatures up to 500°C .

- Computational modeling: Use density functional theory (DFT) to simulate bond dissociation energies and intermediate species (e.g., PO·F radicals) .

Challenges: Differentiate between homogeneous gas-phase decomposition and surface-catalyzed reactions using inert vs. reactive reactor materials .

Q. What experimental approaches are used to study the interactions between this compound and common industrial materials (e.g., metals, polymers)?

- Corrosion testing: Expose materials (e.g., stainless steel, PTFE) to POF₃ vapor under accelerated aging conditions. Analyze surface degradation via scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) .

- Permeation studies: Measure POF₃ diffusion rates through polymer membranes using gravimetric or spectroscopic methods .

Data interpretation: Compare results with compatibility databases for HF-resistant materials to predict long-term stability .

Q. What methodologies are recommended for assessing the environmental persistence and bioaccumulation potential of this compound?

- Atmospheric lifetime studies: Use smog chamber experiments to measure reaction rates with hydroxyl radicals (·OH) and ozone .

- Partition coefficient estimation: Determine log Kₒw (octanol-water) via shake-flask methods, accounting for hydrolysis effects .

- Ecotoxicity assays: Evaluate aquatic toxicity using Daphnia magna or algal models under OECD Test Guidelines .

Limitations: Address data gaps in soil/sediment interactions by simulating field conditions in microcosm experiments .

Q. How should researchers address conflicting data regarding this compound's reactivity in different solvent systems?

- Systematic solvent screening: Test POF₃ reactivity in polar (e.g., acetonitrile) vs. nonpolar (e.g., hexane) solvents using kinetic monitoring (e.g., in-situ FTIR) .

- Controlled variable analysis: Isolate factors like trace moisture, temperature, and catalytic impurities (e.g., metal ions) that may skew reactivity .

Resolution framework: Apply the Fluoride Science Quality Assessment Worksheet to evaluate study rigor, reproducibility, and external validity .

Propiedades

InChI |

InChI=1S/F3OP/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUQCRZBKUBHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=P(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3OP | |

| Record name | phosphoryl fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphoryl_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065504 | |

| Record name | Phosphoric trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.968 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13478-20-1 | |

| Record name | Phosphoric trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoryl oxyfluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric trifluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoryl trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORYL OXYFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2907TX5WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.